5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-benzo[d]imidazole and 4-methylpiperazine.
Reaction Conditions: The two starting materials are reacted under specific conditions to form the desired compound. For instance, the reaction may be carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-methylpiperazin-1-yl)aniline
- N-(3-((5-Chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide
Uniqueness
5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities. Its combination of a chloro group and a piperazine moiety enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C12H15ClN4 |
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Molecular Weight |
250.73 g/mol |
IUPAC Name |
6-chloro-2-(4-methylpiperazin-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |
InChI Key |
KQZBERXDFXIJQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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